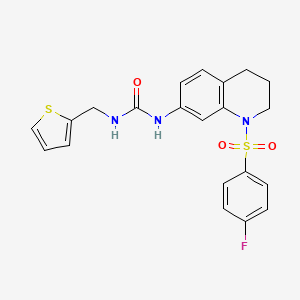

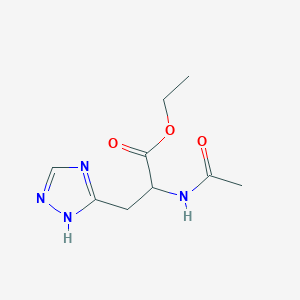

![molecular formula C14H15N5O2 B2487347 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034380-37-3](/img/structure/B2487347.png)

6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds with similar structures to the one , often involves multi-step reactions incorporating various reagents to achieve the desired chemical backbone. Techniques may include cycloaddition, condensation, and nucleophilic substitution reactions. For instance, the synthesis of related pyridazino and pyrazolo derivatives has been achieved through reactions involving hydrazides, carbon disulfide, potassium hydroxide, and various other reagents to form complex heterocyclic structures with antimicrobial activities (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a heterocyclic core, often involving pyridazine or pyrazolo rings fused with other cyclic units. The precise arrangement of atoms and functional groups within these structures dictates their chemical behavior and potential biological activity. Advanced spectroscopic techniques, including NMR and IR spectroscopy, are instrumental in elucidating these complex structures.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloadditions, ring openings, and functional group transformations. For example, the nucleophilic ring-opening reactions of related cyclic compounds with hydrazines form dihydropyrazoles or cyclopropane-fused pyridazinones, demonstrating the versatility and reactivity of these structures (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Wissenschaftliche Forschungsanwendungen

Nucleophilic Ring-Opening Reactions : A study by Sathishkannan, Tamilarasan, and Srinivasan (2017) explored the reaction of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines. It was found that these compounds could form cyclopropane-fused pyridazinones under certain conditions. This reaction has implications for the synthesis of complex heterocyclic compounds like the one (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Synthesis of Anticancer Agents : Temple, Rose, Comber, and Rener (1987) conducted research on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound . These compounds showed potential as anticancer agents due to their activity as mitotic inhibitors (Temple, Rose, Comber, & Rener, 1987).

Chemical and Pharmacological Activities : Al-Afaleq and Abubshait (2001) developed novel pyrazolo[3,4-d]-pyrimidines and other related compounds, which were expected to possess significant chemical and pharmacological activities. These findings suggest potential applications in medical and pharmaceutical research (Al-Afaleq & Abubshait, 2001).

Catalytic Decomposition Reactions : Shabarov, Sychkova, Leonova, and Levina (1970) investigated the behavior of 3-(hydroxyphenyl)-1,4,5,6-tetrahydropyridazines in catalytic-decomposition reactions. Their study provides insights into the chemical properties and reactivity of pyridazine derivatives, which are related to the compound (Shabarov, Sychkova, Leonova, & Levina, 1970).

Wirkmechanismus

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . This suggests that the compound has good bioavailability and can be effectively absorbed and distributed in the body .

Result of Action

The result of the compound’s action is the inhibition of HBV DNA viral load . In a HBV AAV mouse model, the lead compound demonstrated this inhibition through oral administration .

Eigenschaften

IUPAC Name |

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13-4-3-11(15-16-13)14(21)18-5-6-19-10(8-18)7-12(17-19)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICSVRJNQBDOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

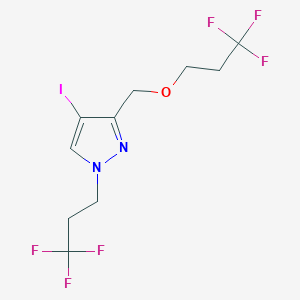

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

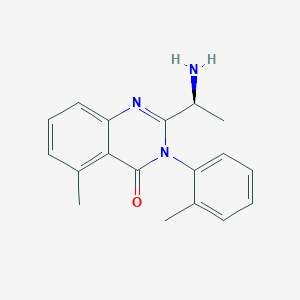

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

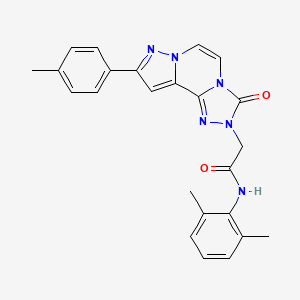

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)